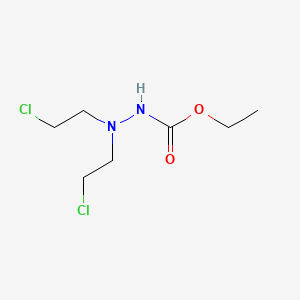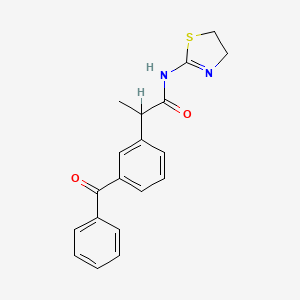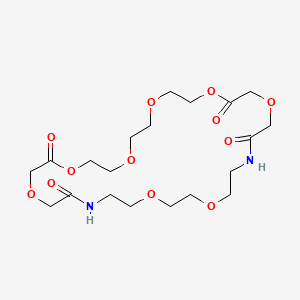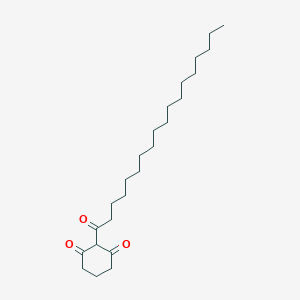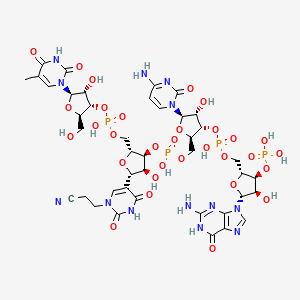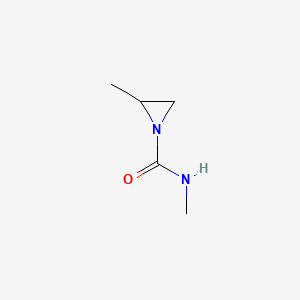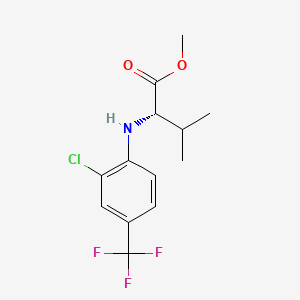![molecular formula C18H20BClN2O4 B14442613 N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide CAS No. 79484-62-1](/img/structure/B14442613.png)
N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octan-5-yl]methyl]-2-hydroxybenzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxazonia-boranuidabicyclo group, and a hydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide typically involves multiple steps, including the formation of the dioxazonia-boranuidabicyclo core and the subsequent attachment of the chlorophenyl and hydroxybenzamide groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups or increase the oxidation state of the compound.
Reduction: This reaction can remove oxygen-containing functional groups or decrease the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups, such as halides or amines.
Scientific Research Applications
N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
CAS No. |
79484-62-1 |
|---|---|
Molecular Formula |
C18H20BClN2O4 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H20BClN2O4/c20-15-5-3-4-14(12-15)19-22(8-10-25-19,9-11-26-19)13-21-18(24)16-6-1-2-7-17(16)23/h1-7,12,23H,8-11,13H2,(H,21,24) |
InChI Key |
NMXWMLBQWNMCAE-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CCO1)(CCO2)CNC(=O)C3=CC=CC=C3O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


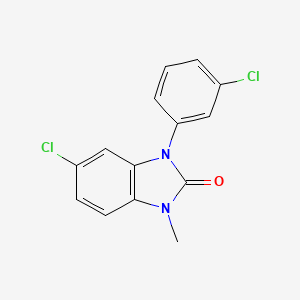
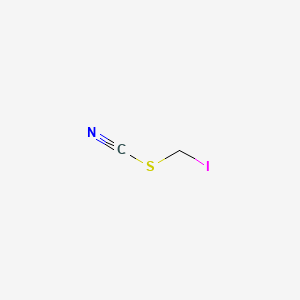
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

